2-Chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]benzamide 2-Chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]benzamide
Brand Name: Vulcanchem
CAS No.: 385379-46-4
VCID: VC0395160
InChI: InChI=1S/C13H16ClN3OS/c1-16-6-8-17(9-7-16)13(19)15-12(18)10-4-2-3-5-11(10)14/h2-5H,6-9H2,1H3,(H,15,18,19)
SMILES: CN1CCN(CC1)C(=NC(=O)C2=CC=CC=C2Cl)S
Molecular Formula: C13H16ClN3OS
Molecular Weight: 297.8g/mol

2-Chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]benzamide

CAS No.: 385379-46-4

Main Products

VCID: VC0395160

Molecular Formula: C13H16ClN3OS

Molecular Weight: 297.8g/mol

2-Chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]benzamide - 385379-46-4

CAS No. 385379-46-4
Product Name 2-Chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]benzamide
Molecular Formula C13H16ClN3OS
Molecular Weight 297.8g/mol
IUPAC Name N-(2-chlorobenzoyl)-4-methylpiperazine-1-carboximidothioic acid
Standard InChI InChI=1S/C13H16ClN3OS/c1-16-6-8-17(9-7-16)13(19)15-12(18)10-4-2-3-5-11(10)14/h2-5H,6-9H2,1H3,(H,15,18,19)
Standard InChIKey BZWVBXXQBCZXJT-UHFFFAOYSA-N
Isomeric SMILES CN1CCN(CC1)C(=NC(=O)C2=CC=CC=C2Cl)S
SMILES CN1CCN(CC1)C(=NC(=O)C2=CC=CC=C2Cl)S
Canonical SMILES CN1CCN(CC1)C(=NC(=O)C2=CC=CC=C2Cl)S
Solubility 44.7 [ug/mL]
PubChem Compound 550936
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator